2,3-Dichlorophenylmagnesium bromide
Description
2,3-Dichlorophenylmagnesium bromide is a Grignard reagent with the molecular formula C₆H₃Cl₂MgBr, featuring chlorine substituents at the 2- and 3-positions of the benzene ring. Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, and the electronic and steric effects of substituents significantly influence their reactivity and stability. The chlorine atoms in this compound act as strong electron-withdrawing groups, enhancing the electrophilicity of the aromatic ring while introducing steric constraints due to their proximity . This reagent is typically stored in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) solutions to maintain stability and prevent decomposition .
Properties
IUPAC Name |
magnesium;1,2-dichlorobenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFNAKOHPSPEAG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(C(=C1)Cl)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenylmagnesium bromide is typically synthesized through the reaction of 2,3-dichlorobromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent formation. The general reaction is as follows:
C6H3BrCl2+Mg→C6H3BrCl2Mg
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Industrial Production Methods: In industrial settings, the production of 2,3-dichlorophenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Substitution Reactions: Can replace halogens in aromatic compounds under appropriate conditions.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Palladium Catalysts: Used in cross-coupling reactions.
Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Biaryl Compounds: Result from cross-coupling reactions.
Scientific Research Applications
2,3-Dichlorophenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Industrial Chemistry: Applied in the large-scale production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,3-dichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Comparison with Similar Compounds
3,4-Dichlorophenylmagnesium bromide
- Molecular Formula : C₆H₃Cl₂MgBr
- Substituents : Chlorine at 3- and 4-positions.
- Properties : The para-substituted chlorine atoms reduce steric hindrance compared to the 2,3-isomer, enhancing stability in solution. This isomer exhibits moderate reactivity in nucleophilic additions due to balanced electronic and steric effects .
3,5-Dichlorophenylmagnesium bromide
- Molecular Formula : C₆H₃Cl₂MgBr
- Substituents : Chlorine at 3- and 5-positions.
- Properties : The symmetrical meta-substitution minimizes steric strain, allowing for efficient crystal packing (as observed in analogous bromide salts) . This isomer is often preferred for reactions requiring high regioselectivity .
Substituted Phenylmagnesium Bromides
3,4-(Methylenedioxy)phenylmagnesium bromide
- Molecular Formula : C₇H₅O₂MgBr
- Substituents : Methylenedioxy (-OCH₂O-) group at 3- and 4-positions.
- Properties : The electron-donating methylenedioxy group reduces electrophilicity, making this reagent less reactive toward strong electrophiles compared to chlorinated analogs. However, it excels in synthesizing oxygen-containing heterocycles .
Fluorinated Analogs (e.g., 2,3-Dichloro-6-fluorobenzyl bromide)
- Molecular Formula : C₇H₄BrCl₂F
- Substituents : Chlorine (2,3-positions) and fluorine (6-position).
Data Tables
Table 1: Comparative Properties of Dichlorophenylmagnesium Bromide Isomers
| Property | 2,3-Dichlorophenylmagnesium bromide | 3,4-Dichlorophenylmagnesium bromide | 3,5-Dichlorophenylmagnesium bromide |
|---|---|---|---|
| Molecular Weight (g/mol) | 248.3 | 248.3 | 248.3 |
| Substituent Positions | 2,3-Cl | 3,4-Cl | 3,5-Cl |
| Typical Solvent | THF/2-MeTHF | THF/2-MeTHF | THF/Diethyl Ether |
| Stability | Moderate (steric hindrance) | High | High (symmetrical) |
| Reactivity | High (electron-withdrawing Cl) | Moderate | Moderate |
Table 2: Comparison with Other Substituted Phenylmagnesium Bromides
| Compound | Substituent Type | Reactivity Trend | Key Applications |
|---|---|---|---|
| 3,4-(Methylenedioxy)phenylmagnesium bromide | Electron-donating | Low (polarizable OCH₂O group) | Synthesis of benzodioxoles |
| 3,5-Bis(trifluoromethyl)phenylmagnesium bromide | Electron-withdrawing | Very High (strong -CF₃ effect) | Fluorinated aryl couplings |
Research Findings
- Steric vs. Electronic Effects : The 2,3-dichloro isomer’s steric hindrance slows reaction kinetics compared to 3,4- and 3,5-isomers, as observed in crystallographic studies of related bromides .
- Solvent Dependence : Stability in 2-MeTHF exceeds that in diethyl ether due to better solvation of the magnesium center .
- Regioselectivity : 3,5-Dichloro derivatives show superior regiocontrol in cross-coupling reactions, attributed to symmetrical charge distribution .
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